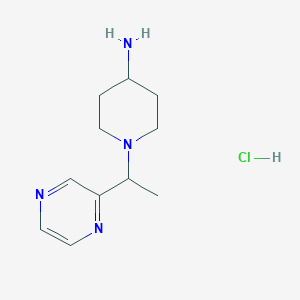

1-(1-Pyrazin-2-yl-ethyl)-piperidin-4-ylamine hydrochloride

CAS No.:

Cat. No.: VC13435595

Molecular Formula: C11H19ClN4

Molecular Weight: 242.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19ClN4 |

|---|---|

| Molecular Weight | 242.75 g/mol |

| IUPAC Name | 1-(1-pyrazin-2-ylethyl)piperidin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H18N4.ClH/c1-9(11-8-13-4-5-14-11)15-6-2-10(12)3-7-15;/h4-5,8-10H,2-3,6-7,12H2,1H3;1H |

| Standard InChI Key | VKJXEBWRGMPHBW-UHFFFAOYSA-N |

| SMILES | CC(C1=NC=CN=C1)N2CCC(CC2)N.Cl |

| Canonical SMILES | CC(C1=NC=CN=C1)N2CCC(CC2)N.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound consists of a piperidine ring (a six-membered amine heterocycle) linked to a pyrazine moiety via an ethyl bridge. The piperidine nitrogen at the 4-position is functionalized with an amine group, while the pyrazine ring (a diazine with two nitrogen atoms at the 1,4-positions) contributes aromaticity and hydrogen-bonding capabilities. The hydrochloride salt form stabilizes the amine group through protonation, improving solubility .

Key Structural Data:

-

Molecular Formula:

Physicochemical Properties

The compound’s hydrochloride form ensures water solubility, critical for in vitro and in vivo studies. While explicit melting point data are unavailable for this specific derivative, analogous piperidine-pyrazine hybrids exhibit melting points between 80°C and 200°C, depending on substituents . Spectroscopic characterization (IR, -NMR) of related compounds reveals absorption bands for amine N-H stretches (~3300 cm) and carbonyl groups (~1650 cm) .

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-(1-Pyrazin-2-yl-ethyl)-piperidin-4-ylamine hydrochloride likely follows strategies used for analogous piperazine-pyrazine conjugates. A validated method involves:

-

Pd-catalyzed coupling: Reacting pyrazine-2-carboxylic acid derivatives with N-heteroarylpiperazines in the presence of T3P (propyl phosphonic anhydride) .

-

Amide bond formation: Diisopropylethyl amine (DIPEA) facilitates coupling in dimethylformamide (DMF), yielding intermediates purified via silica gel chromatography .

Representative Reaction Scheme:

Research Findings and Applications

Antioxidant Properties

Pyrazine-2-carboxylic acid derivatives exhibit radical scavenging activity in DPPH and ABTS assays. For instance:

-

Compound P10: Showed 75% DPPH scavenging at 100 µM, comparable to ascorbic acid .

These results suggest potential utility in oxidative stress-related pathologies.

Future Directions

-

Biological Screening: Prioritize antimicrobial, antioxidant, and A receptor binding assays.

-

Structural Modification: Explore substituent effects on pyrazine and piperidine rings to enhance potency.

-

In Vivo Studies: Assess pharmacokinetics and toxicity in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume